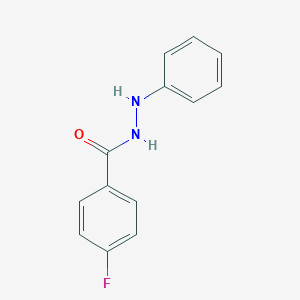
4-fluoro-N'-phenylbenzohydrazide
概要
説明
Benzoic acid, p-fluoro-, 2-phenylhydrazide: is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position and a phenylhydrazide group
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Azobenzene derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acid derivatives
科学的研究の応用
Synthesis of Bioactive Compounds
One of the primary applications of 4-fluoro-N'-phenylbenzohydrazide is as a precursor for synthesizing biologically active compounds. It has been explored for its potential as an inhibitor of cyclooxygenases (COX), enzymes involved in inflammatory processes. Research indicates that derivatives of benzohydrazides can exhibit varying degrees of COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .
COX Inhibitory Activity Studies
A study synthesized several derivatives of N-phenylbenzohydrazide to evaluate their COX inhibitory activity. The results showed that certain compounds exhibited moderate COX-2 inhibition, suggesting that modifications to the benzohydrazide structure could enhance their anti-inflammatory properties. For instance, N'-benzoyl-4-fluoro-N-(4-(methylsulfonyl)phenyl)benzohydrazide demonstrated the highest COX-2 inhibitory activity among the tested derivatives .
Binding Affinity to Biological Targets
The interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic effects. Research into its binding with cyclooxygenase enzymes can provide insights into its anti-inflammatory properties and guide further modifications to enhance efficacy.
Structural Comparisons and Variants
The compound shares structural similarities with other benzohydrazides, which can influence chemical behavior and biological activity. Below is a comparison table highlighting notable variants:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N'-Phenylbenzohydrazide | Lacks fluorine substituent | Serves as a baseline compound for comparison |
| 4-Methyl-N'-phenylbenzohydrazide | Contains a methyl group instead of fluorine | Potentially different biological activity |
| 4-Bromo-N'-phenylbenzohydrazide | Contains a bromine substituent | May exhibit different reactivity and stability |
| N',N'-Diphenylbenzohydrazide | Contains two phenyl groups | Increased steric hindrance may affect reactivity |
This table illustrates how variations in substituents can lead to differences in reactivity and biological activity among compounds in the benzohydrazide family.
Intramolecular Hydrogen Bonding
Recent studies have highlighted the role of organic fluorine in molecular association applications, such as crystal engineering and functional material design. The presence of fluorine can influence intermolecular interactions via hydrogen bonding, which is significant in bio-inorganic and medicinal chemistry contexts .
Potential Applications in Drug Design
The unique properties of this compound make it a candidate for further exploration in drug design, particularly as a selective COX-2 inhibitor with improved safety profiles compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs) .
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.
類似化合物との比較
Benzoic acid, 2-phenylhydrazide: Similar in structure but lacks the fluorine atom at the para position.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the phenylhydrazide group.
Phenylhydrazine derivatives: Compounds with similar hydrazide groups but different substituents on the aromatic ring.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position enhances the compound’s reactivity and stability.
Phenylhydrazide Group: The phenylhydrazide group provides unique chemical properties, making the compound valuable in various synthetic and research applications.
特性
CAS番号 |
1496-02-2 |
|---|---|
分子式 |
C13H11FN2O |
分子量 |
230.24 g/mol |
IUPAC名 |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChIキー |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
正規SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
Key on ui other cas no. |
1496-02-2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













